![molecular formula C48H80O18 B12304246 19-Norlanost-5-en-11-one, 3-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-25-(beta-D-glucopyranosyloxy)-24-hydroxy-9-methyl-, (3beta,9beta,10alpha)- CAS No. 83725-20-6](/img/structure/B12304246.png)
19-Norlanost-5-en-11-one, 3-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-25-(beta-D-glucopyranosyloxy)-24-hydroxy-9-methyl-, (3beta,9beta,10alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“19-Norlanost-5-en-11-one, 3-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-25-(beta-D-glucopyranosyloxy)-24-hydroxy-9-methyl-, (3beta,9beta,10alpha)-” is a complex organic compound. It belongs to the class of steroidal glycosides, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including glycosylation reactions to attach sugar moieties to the steroid backbone. The reaction conditions often require the use of specific catalysts and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve biotechnological methods, including the use of genetically engineered microorganisms to produce the compound or its precursors. These methods can be more efficient and environmentally friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Lanostane derivatives: Similar steroidal glycosides with different sugar moieties.
Sapogenins: Steroidal compounds that serve as precursors to glycosides.
Uniqueness
This compound is unique due to its specific combination of sugar moieties and steroid backbone, which can result in distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
CAS No. |
83725-20-6 |
|---|---|
Molecular Formula |
C48H80O18 |
Molecular Weight |
945.1 g/mol |
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-17-[5-hydroxy-6-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C48H80O18/c1-21(10-14-29(51)45(5,6)66-42-39(60)36(57)33(54)26(19-49)62-42)23-16-17-46(7)28-13-11-24-25(48(28,9)30(52)18-47(23,46)8)12-15-31(44(24,3)4)64-43-40(37(58)34(55)27(20-50)63-43)65-41-38(59)35(56)32(53)22(2)61-41/h11,21-23,25-29,31-43,49-51,53-60H,10,12-20H2,1-9H3 |
InChI Key |
HJQGJABPOHIRGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CCC6C(C)CCC(C(C)(C)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C)C3(C)C)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-Methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B12304166.png)
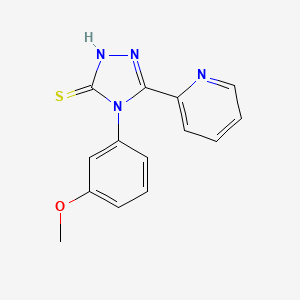

![rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B12304196.png)
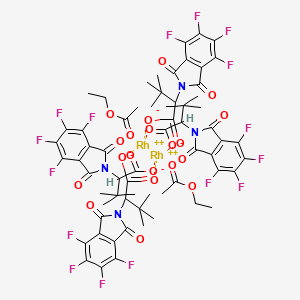

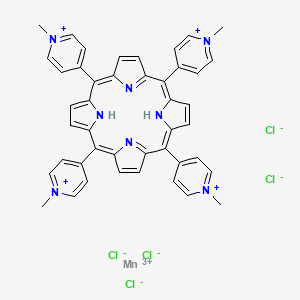
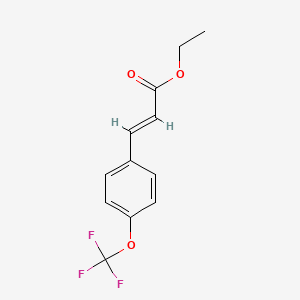
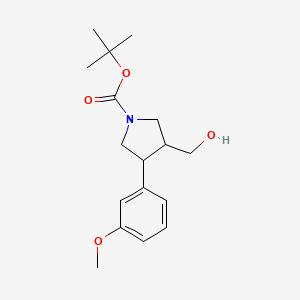
![rac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans](/img/structure/B12304218.png)


![1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-N-[(1S)-1-[({[4-(hydroxymethyl)phenyl]carbamoyl}methyl)carbamoyl]-2-methylpropyl]-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amide](/img/structure/B12304241.png)
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12304242.png)
